2-Aminoflubendazole

Übersicht

Beschreibung

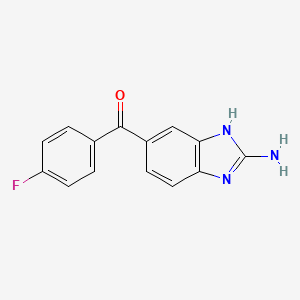

2-Aminoflubendazol ist eine organische Verbindung mit der Summenformel C14H10FN3O und einem Molekulargewicht von 255,25 g/mol . Es ist ein Derivat von Flubendazol, einem Benzimidazol-Anthelmintikum, das zur Behandlung von parasitären Wurmbefall eingesetzt wird . Die Verbindung ist durch das Vorhandensein einer Aminogruppe an der 2-Position des Benzimidazolrings und einer Fluorphenylgruppe an der 5-Position gekennzeichnet .

Wissenschaftliche Forschungsanwendungen

2-Aminoflubendazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 2-Aminoflubendazol beinhaltet seine Wechselwirkung mit Mikrotubuli, ähnlich wie bei anderen Benzimidazol-Derivaten . Es bindet an die β-Tubulin-Untereinheit von Mikrotubuli, hemmt deren Polymerisation und stört das Mikrotubuli-Netzwerk . Dies führt zur Hemmung der Zellteilung und induziert Apoptose in parasitären Würmern und möglicherweise auch in anderen Zellen . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die β-Tubulin-Untereinheit und die apoptotischen Signalwege .

Safety and Hazards

2-Aminoflubendazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers The relevant paper retrieved is "Validation of a high‐performance liquid chromatography method for detecting flubendazole and 2‐aminoflubendazole in canine plasma" . This paper discusses the establishment of a reliable method for the quantification of flubendazole and its metabolite, this compound, in small-volume canine plasma samples .

Wirkmechanismus

Target of Action

2-Aminoflubendazole is a metabolite of Benzimidazoles . Benzimidazoles are a class of agents that have activities against fungi, protozoa, and helminthes . Therefore, the primary targets of this compound are these organisms.

Mode of Action

Benzimidazoles are known to bind to the beta-tubulin of parasites, inhibiting microtubule formation and thus disrupting cell division .

Biochemical Pathways

As a benzimidazole metabolite, it is likely involved in the disruption of microtubule formation in the cells of fungi, protozoa, and helminthes . This disruption affects the cell division process, leading to the death of these organisms.

Result of Action

The result of this compound’s action is the disruption of cell division in fungi, protozoa, and helminthes . This disruption leads to the death of these organisms, making this compound effective as an antifungal, antiprotozoal, and anthelmintic agent .

Biochemische Analyse

Biochemical Properties

2-Aminoflubendazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, this compound inhibits microtubule polymerization, which is essential for cell division and intracellular transport . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in parasitic organisms.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis by disrupting microtubule dynamics and inhibiting cell division . Additionally, this compound affects cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, leading to the inhibition of microtubule polymerization . This binding prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. As a result, cells treated with this compound undergo cell cycle arrest at the G2/M phase, ultimately leading to apoptosis . Additionally, this compound may inhibit other enzymes involved in cellular metabolism and signaling pathways, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with its mechanism of action as a microtubule inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of parasitic worms without causing significant toxicity to the host . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt microtubule dynamics in host cells, leading to cell damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its parent compound, flubendazole. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects on microtubules and other cellular structures . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to tubulin and inhibits microtubule polymerization . It can also localize to other cellular compartments, such as the nucleus, where it may interact with nuclear proteins and affect gene expression . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die Synthese von 2-Aminoflubendazol erfolgt in der Regel durch Modifikation von Flubendazol mittels spezifischer chemischer Reaktionen . Eine gängige Methode beinhaltet die Reduktion von Flubendazol, um die Aminogruppe an der 2-Position einzuführen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder Ethanol . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

2-Aminoflubendazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. H2O2, KMnO4), Reduktionsmittel (z. B. LiAlH4, NaBH4) und Nukleophile (z. B. Amine, Thiole) . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

2-Aminoflubendazol wird mit anderen Benzimidazol-Derivaten wie folgenden verglichen:

Flubendazol: Die Stammverbindung, die als Anthelmintikum verwendet wird.

Albendazol: Ein weiteres Benzimidazol-Anthelmintikum mit ähnlichem Wirkmechanismus.

Mebendazol: Ein weit verbreitetes Benzimidazol-Anthelmintikum mit ähnlichen Anwendungen.

Die Einzigartigkeit von 2-Aminoflubendazol liegt in seinen spezifischen Strukturmodifikationen, die im Vergleich zu anderen Benzimidazol-Derivaten möglicherweise unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften verleihen .

Eigenschaften

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHLTQNRABBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724234 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-13-3 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoflubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

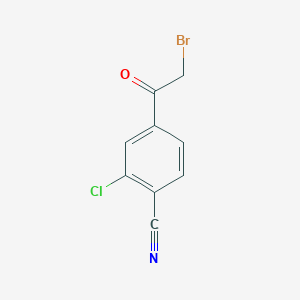

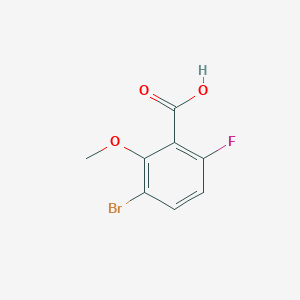

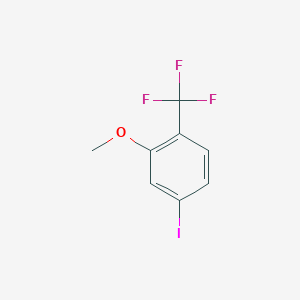

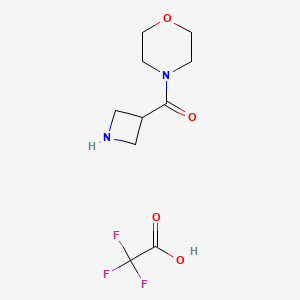

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)

![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)

![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)

![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)